Methyl 2-(2-oxoethyl)benzoate Methyl 2-(2-oxoethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 62723-81-3
VCID: VC7987943
InChI: InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3
SMILES: COC(=O)C1=CC=CC=C1CC=O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Methyl 2-(2-oxoethyl)benzoate

CAS No.: 62723-81-3

Cat. No.: VC7987943

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-oxoethyl)benzoate - 62723-81-3

Specification

CAS No. 62723-81-3
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name methyl 2-(2-oxoethyl)benzoate
Standard InChI InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3
Standard InChI Key BBXUUQXFFBJQBW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1CC=O
Canonical SMILES COC(=O)C1=CC=CC=C1CC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of methyl 2-(2-oxoethyl)benzoate features a benzene ring substituted at the second position with a 2-oxoethyl group (CH2C(O)-\text{CH}_2\text{C(O)}) and a methyl ester (COOCH3-\text{COOCH}_3) at the first position. The IUPAC name, methyl 2-(2-oxoethyl)benzoate, reflects this arrangement. The compound’s SMILES notation is COC(=O)C1=CC=CC=C1CC=O\text{COC(=O)C1=CC=CC=C1CC=O}, and its InChIKey is BBXUUQXFFBJQBW-UHFFFAOYSA-N\text{BBXUUQXFFBJQBW-UHFFFAOYSA-N} .

Table 1: Comparative Structural Data of Benzoate Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 2-(2-oxoethyl)benzoate62723-81-3C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}178.18Ester, ketone
Methyl 2-(2-methoxy-2-oxoethyl)benzoate716-43-8C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_{4}208.21Ester, methoxy carbonyl
Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate1835726-67-4C12H12F2O4\text{C}_{12}\text{H}_{12}\text{F}_2\text{O}_4258.22Ester, ethoxy, difluoroketone

The presence of the ketone group in methyl 2-(2-oxoethyl)benzoate distinguishes it from analogues with methoxy or halogenated substituents .

Synthesis and Manufacturing

Conventional Synthesis Routes

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 2-(2-oxoethyl)benzoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ketone group enables reductive amination or Grignard reactions to introduce nitrogen-containing moieties critical for bioactivity .

Material Science

In polymer chemistry, the compound acts as a crosslinking agent due to its dual reactive sites (ester and ketone). Studies show enhanced thermal stability in polyurethane foams modified with this benzoate derivative .

Table 2: Key Research Findings

Application AreaStudy OutcomeReference
Drug Delivery SystemsImproved solubility of hydrophobic APIs
Antimicrobial Coatings40% reduction in bacterial adhesion
Polymer Modification15% increase in glass transition temperature

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